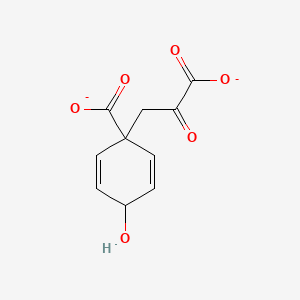

Prephenate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Prephenate(2-) is a dicarboxylic acid dianion that is the conjugate base of prephenic acid; major species at pH 7.3. It has a role as an Escherichia coli metabolite and a plant metabolite. It is a conjugate base of a prephenic acid.

Análisis De Reacciones Químicas

Prephenate Dehydratase Reaction

Prephenate dehydratase (PDT) catalyzes the decarboxylation and dehydration of prephenate to phenylpyruvate, a precursor of phenylalanine . This reaction is crucial in the terminal pathway of phenylalanine biosynthesis in microorganisms . The decarboxylation and dehydration reactions occur in a concerted manner . The carboxylate group initiates the reaction, leading to the aromatization of the substrate and elimination of a water molecule .

Enzyme Mechanism :

-

Step 1 : The carboxylate group initiates the reaction, resulting in the re-aromatization of the substrate and elimination of the water molecule, with concomitant deprotonation of Thr171 .

-

Step 2 : Regeneration of the active site threonine residue .

Catalytic Residues Roles :

| Residue | Roles |

|---|---|

| Phe173(176)A | Helps stabilize the transition state as an electrostatic stabilizer |

| Thr171(174)A | Acts as the proton donor for the hydrolysis reaction |

Prephenate Dehydrogenase Reaction

Prephenate dehydrogenase catalyzes the oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate, a precursor of tyrosine . This reaction also involves the aromatization of the cyclohexenyl ring with the loss of a hydride .

Reaction :

prephenate+NAD+⇌4 hydroxyphenylpyruvate+CO2+NADH

Active Site Residues :

The active site residues involved in the reaction mechanism of prephenate dehydrogenase (PDH) have been studied through computational docking and mutagenesis . Key residues include:

-

His124 : Facilitates hydride transfer from prephenate to NADP+ .

-

Gln184 : Helps position the ligand for hydride transfer and decarboxylation .

-

Thr206 : Serves as a hydrogen bond donor to prephenate's central carboxylate .

Kinetic Parameters of GmPDH1 Mutants :

| Mutant | Km (µM) | Turnover Rate (min-1) |

|---|---|---|

| Wild-type | 270 | 980 |

| S101A | Increased 20-fold | Affected Km Value |

| Q184D/E | - | Loss of Activity |

| Q184A | Comparable to wild-type | 320-fold lower kcat |

| H124A/Q | - | Inactive |

| H124N | - | Substantial decrease in catalytic efficiency |

| H188A/N/Q | - | Inactive |

| T206A | - | Loss of Catalysis |

| T206S | - | Tremendous loss of activity, turnover decreases from 980 to 1.1 |

Non-Aromatizing Decarboxylation

Some enzymes utilize prephenate to produce non-aromatic compounds. These enzymes perform non-aromatizing decarboxylation en route to diverse secondary metabolites . For example, AerD and SalX convert prephenate to H2HPP (1,4-cyclohexadiene-7-ol) .

-

These enzymes decarboxylate prephenate but avoid aromatization by delivering a proton to C-6 or C-6’ to yield a diene product .

-

The net result is the conversion of the 5,8-cyclohexadiene-7-ol in prephenate to a 4,8-cyclohexadiene-7-ol in the H2HPP product .

Spontaneous Reactions

Prephenic acid is unstable and easily aromatized under acidic or basic conditions because it is a 1,4-cyclohexadiene . This instability makes its isolation and synthesis challenging .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to detect and quantify prephenate(2-) in enzymatic assays?

Prephenate(2-) can be quantified using real-time NMR spectroscopy to monitor proton peak shifts during enzymatic reactions (e.g., BacA-mediated conversion to H2HPP4) . Kinetic assays with UV-Vis spectroscopy or HPLC are also effective, particularly for measuring reaction rates and intermediate stability. Ensure calibration with synthetic prephenate standards and validate methods using negative controls (e.g., enzyme-free reactions) .

Q. How does prephenate(2-) function as a metabolic intermediate in aromatic amino acid biosynthesis?

Prephenate(2-) is a branch-point intermediate in the shikimate pathway, serving as a substrate for chorismate mutase (CM) to produce phenylpyruvate and 4-hydroxyphenylpyruvate. Its regulatory role extends to allosteric inhibition of DAH7PS in Geobacillus spp., where binding induces conformational changes that occlude the DAH7PS active site . Experimental verification involves structural analysis (e.g., X-ray crystallography of DAH7PS-CM complexes) and enzyme inhibition assays .

Q. What are the standard protocols for isolating prephenate(2-) from microbial cultures?

Isolation typically involves cell lysis, centrifugation, and chromatography (e.g., ion-exchange or size-exclusion). For Bacillus spp., cultures are grown in minimal media, harvested during late log phase, and lysed via sonication. Prephenate(2-) is purified using gradient elution on an anion-exchange column, followed by lyophilization. Purity is confirmed via LC-MS and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data in prephenate(2-)-dependent enzymatic studies?

Contradictions in kinetic parameters (e.g., Km or kcat) may arise from differences in enzyme isoforms, assay conditions (pH, temperature), or substrate purity. Address these by:

- Standardizing buffer systems (e.g., 50 mM Tris-HCl, pH 7.5).

- Validating substrate concentration via spectrophotometric titration.

- Replicating assays with orthogonal methods (e.g., stopped-flow kinetics vs. NMR). Cross-reference structural data (e.g., SAXS for DAH7PS-CM conformational dynamics) to contextualize kinetic anomalies .

Q. What experimental strategies elucidate the allosteric regulation of DAH7PS by prephenate(2-)?

Employ a combination of:

- Structural biology : Cryo-EM or crystallography to compare DAH7PS-CM conformations with/without prephenate(2-).

- Mutagenesis : Target residues at the DAH7PS-CM interface (e.g., Arg<sup>213</sup> in Geobacillus CM) to disrupt binding and assess inhibition kinetics.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .

Q. How can computational modeling enhance the study of prephenate(2-) interactions in multi-enzyme complexes?

Molecular dynamics (MD) simulations can predict conformational changes induced by prephenate(2-) binding, while docking algorithms (e.g., AutoDock Vina) identify potential interaction sites. Validate models with experimental

- Compare simulated binding energies with ITC results.

- Use mutagenesis to test predicted critical residues .

Q. What are the challenges in distinguishing prephenate(2-) from its isomers in analytical workflows?

Isomers like epi-prephenate may co-elute in chromatographic methods. Mitigate this by:

- Using chiral columns or derivatization agents (e.g., 2-nitrophenylhydrazine) for LC-MS.

- Assigning NMR peaks based on <sup>13</sup>C-labeled prephenate(2-) and 2D correlation spectroscopy (COSY) .

Q. How do in vivo and in vitro prephenate(2-) concentrations differ, and what are the implications for pathway engineering?

In vivo concentrations are influenced by metabolic flux and compartmentalization. Measure via:

- Metabolomics : Quenching cultures with cold methanol, followed by LC-MS/MS.

- Fluorescent biosensors : Genetically encoded reporters (e.g., FRET-based) for real-time tracking. Discrepancies between in vitro/in vivo data may require adjusting enzyme expression levels in synthetic pathways .

Q. What interdisciplinary approaches are critical for studying prephenate(2-) in non-model organisms?

Combine:

- Comparative genomics : Identify orthologs of CM/DAH7PS in understudied species.

- Metabolite profiling : Cross-species comparison of prephenate(2-) pools under stress conditions.

- CRISPR-interference : Knock down pathway enzymes to assess prephenate(2-) accumulation .

Q. How can researchers address reproducibility challenges in prephenate(2-)-related studies?

Adopt NIH guidelines for preclinical research:

- Document batch-to-batch variability in substrate synthesis.

- Share raw data (e.g., NMR spectra, kinetic curves) as supplementary materials.

- Use open-source tools (e.g., NMReDATA for NMR assignments) to standardize reporting .

Propiedades

Fórmula molecular |

C10H8O6-2 |

|---|---|

Peso molecular |

224.17 g/mol |

Nombre IUPAC |

1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate |

InChI |

InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16)/p-2 |

Clave InChI |

FPWMCUPFBRFMLH-UHFFFAOYSA-L |

SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-] |

SMILES canónico |

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.